4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the expression of certain genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), that are involved in the production of inflammatory mediators. This compound has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity. This compound has been found to exhibit significant activity against cancer cells, while having minimal toxicity to normal cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide involves the reaction between 4-methoxybenzoyl chloride and 4-methylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield a high-quality product with a purity of over 99%.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-5-16(6-4-15)20-19(23)22-13-11-21(12-14-22)17-7-9-18(24-2)10-8-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXRBPFWHBFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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